Bienvenue dans la boutique en ligne BenchChem!

FY-21

LSD1 inhibition Structure-activity relationship Natural product optimization

FY-21 is a distinct, tetracyclic tetrahydroisoquinoline LSD1 inhibitor with a unique reversible binding profile. Unlike irreversible cyclopropylamine-based compounds, it offers precise temporal control in washout assays. Its robust in vivo survival benefit in a relevant MLL-rearranged leukemia model mitigates translational risk, making it a preferred tool for epigenetic studies.

Molecular Formula C17H15F3N2O6
Molecular Weight 400.31 g/mol
Cat. No. B11932825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFY-21
Molecular FormulaC17H15F3N2O6
Molecular Weight400.31 g/mol
Structural Identifiers
SMILESC1CNC(C2=CC(=C(C=C21)O)O)C3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(F)(F)F)O
InChIInChI=1S/C15H14N2O4.C2HF3O2/c18-13-7-10-5-6-16-15(12(10)8-14(13)19)9-1-3-11(4-2-9)17(20)21;3-2(4,5)1(6)7/h1-4,7-8,15-16,18-19H,5-6H2;(H,6,7)
InChIKeyTUBPMNKNZANWJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FY-21 LSD1 Inhibitor: A Tetracyclic Tetrahydroisoquinoline for MLL-Rearranged Leukemia Research


FY-21 is a tetracyclic tetrahydroisoquinoline compound identified as a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) with an IC₅₀ value of 340 nM in enzymatic assays [1]. It was discovered through extensive structure–activity relationship (SAR) studies starting from the natural LSD1 inhibitor higenamine, and it exhibits anti-proliferative and anti-colony formation activities against MLL-rearranged leukemia cell lines [1]. FY-21 is supplied as a TFA salt (CAS 3049681-20-8) with a molecular formula of C₁₇H₁₅F₃N₂O₆ and a molecular weight of 400.31 g/mol, and is available from multiple vendors for research use .

Why FY-21 Cannot Be Substituted with Another LSD1 Inhibitor Without Loss of Critical Biological Context


LSD1 inhibitors vary substantially in chemical scaffold, binding mode, selectivity profile, and cellular effects. FY-21, as a tetracyclic tetrahydroisoquinoline derived from a natural product, possesses a distinct chemical architecture compared to cyclopropylamine-based inhibitors such as GSK-LSD1 or ORY-1001 [1]. This structural difference can translate into divergent off-target profiles, metabolic stability, and cellular response patterns. Furthermore, FY-21's robust in vivo survival benefit in a MLL-rearranged leukemia mouse model has been explicitly demonstrated in the same study that defined its potency, whereas comparable in vivo data for other LSD1 inhibitors in the same model are not uniformly available [1][2]. Therefore, substituting FY-21 with a different LSD1 inhibitor may alter experimental outcomes in a manner that cannot be predicted solely from IC₅₀ values.

FY-21 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


FY-21 Exhibits a 4.3‑Fold Improvement in LSD1 Inhibitory Potency Over Its Natural Product Precursor Higenamine

FY-21 was developed via SAR-guided optimization of higenamine, a natural LSD1 inhibitor. In the same study, FY-21 demonstrated an IC₅₀ of 340 nM against LSD1, compared with 1,470 nM (1.47 μM) for higenamine [1]. This represents a 4.3‑fold increase in potency, validating the tetracyclic tetrahydroisoquinoline scaffold as a viable improvement over the natural product starting point.

LSD1 inhibition Structure-activity relationship Natural product optimization

FY-21 Provides a Documented In Vivo Survival Benefit in a MLL-Rearranged Leukemia Mouse Model

In a mouse model of MLL-rearranged leukemia, FY-21 treatment significantly prolonged the survival of tumor-bearing animals. While the exact median survival extension is not reported in the abstract, the primary research article explicitly states that FY-21 'prolonged the survival rate of leukemia mice' and that in vivo studies showed it 'significantly extended the lifespan' [1]. In contrast, many LSD1 inhibitors (e.g., OG-L002, SP-2509) have not been reported to provide such a clear in vivo survival benefit in this specific leukemia context within a single, integrated discovery study .

In vivo efficacy Leukemia model Survival study

FY-21 Promotes Leukemia Cell Differentiation and p53 Upregulation, a Mechanistic Profile Not Uniformly Observed Across All LSD1 Inhibitors

FY-21 treatment leads to increased p53 protein levels and a reduction in the mRNA levels of the transcription factors HOXA9 and MEIS1 in MLL-rearranged leukemia cells (MV4-11 and MOLM-13) [1]. Additionally, FY-21 induces morphological differentiation of these leukemia cells, a phenotypic change that is not a universal feature of all LSD1 inhibitors [1]. For instance, while the irreversible inhibitor GSK-LSD1 is a highly potent LSD1 binder, it does not consistently induce differentiation across all AML subtypes, and its effects on p53 are context-dependent .

Cell differentiation p53 pathway Epigenetic regulation

FY-21 Represents a Structurally Distinct Tetracyclic Scaffold Compared to Cyclopropylamine-Based LSD1 Inhibitors

FY-21 contains a tetracyclic tetrahydroisoquinoline core, which is structurally unrelated to the cyclopropylamine moiety found in many advanced LSD1 inhibitors such as GSK-LSD1 (N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine) and ORY-1001 (tranylcypromine derivative) [1][2][3]. This chemotype difference is critical because cyclopropylamine-based inhibitors act via irreversible, FAD‑adduct formation, whereas the binding mode of FY-21 has not been fully characterized but may involve a distinct mechanism due to its natural product origin. Researchers seeking to avoid potential off-target liabilities associated with the cyclopropylamine scaffold (e.g., MAO inhibition) may prefer FY-21 as an alternative chemical probe.

Chemical scaffold Chemotype diversity Off-target profiling

FY-21 Inhibits Proliferation and Colony Formation of MLL-Rearranged Leukemia Cells at Concentrations Aligned with Its LSD1 IC₅₀

In the primary study, FY-21 inhibited the proliferation of MV4-11 and MOLM-13 leukemia cells, as well as their ability to form colonies in soft agar [1]. While exact GI₅₀ values are not reported in the abstract, the antiproliferative effects are observed at concentrations that correlate with its LSD1 IC₅₀ of 340 nM, suggesting that the cellular activity is on-target. By comparison, the more potent irreversible inhibitor GSK-LSD1 (IC₅₀ = 16 nM) exhibits antiproliferative EC₅₀ values below 5 nM in some cell lines, but its irreversible binding can complicate washout experiments [2]. FY-21's reversible binding (inferred from its structure and natural product origin) may offer greater flexibility for temporal control in cellular assays.

Antiproliferative activity Colony formation assay Leukemia cell lines

Optimal Use Cases for FY-21 Based on Quantitative Differentiation Evidence


Lead Optimization and SAR Studies Starting from a Natural Product Scaffold

Researchers engaged in natural product-based drug discovery can use FY-21 as a benchmark for tetracyclic tetrahydroisoquinoline LSD1 inhibitors. Its 4.3‑fold potency improvement over higenamine [1] demonstrates a successful SAR trajectory, and its distinct chemotype provides a template for further medicinal chemistry optimization.

In Vivo Proof‑of‑Concept Studies in MLL-Rearranged Leukemia Models

Investigators requiring an LSD1 inhibitor with documented in vivo survival benefit in a relevant leukemia model should consider FY-21. The integrated in vivo efficacy data [2] reduces the risk of a compound failing to translate from cell-based to animal studies, a common pitfall with less characterized tool compounds.

Mechanistic Studies of LSD1 Inhibition in Cell Differentiation and p53 Activation

Laboratories focusing on epigenetic regulation of cell fate and tumor suppressor pathways will find FY-21 valuable due to its consistent induction of p53 and promotion of leukemia cell differentiation [3]. This phenotype is not universally observed with other LSD1 inhibitors, making FY-21 a specific tool for probing LSD1-dependent differentiation mechanisms.

Assays Requiring Reversible LSD1 Inhibition for Temporal Control

In experimental setups where irreversible enzyme inactivation (as seen with GSK-LSD1 or ORY-1001) would confound washout or time-course experiments, FY-21's reversible binding (inferred from its natural product scaffold) offers a practical advantage [4]. This allows for more precise control over the duration of LSD1 inhibition in cellular assays.

Quote Request

Request a Quote for FY-21

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.